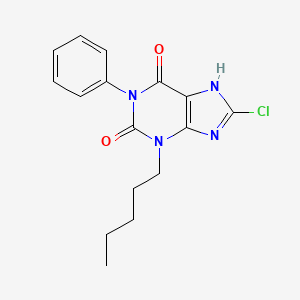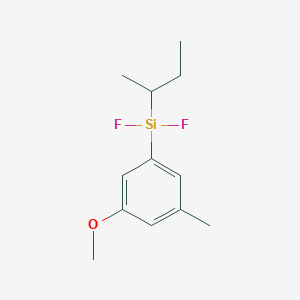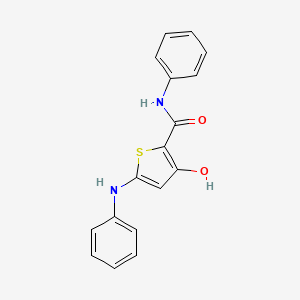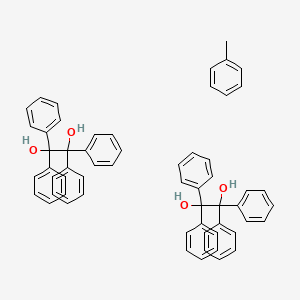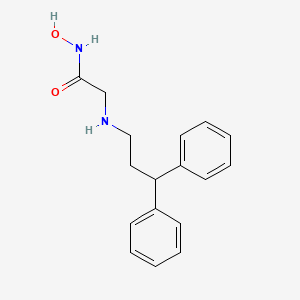
N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is a chemical compound characterized by the presence of a diphenylpropyl group attached to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide typically involves the reaction of 3,3-diphenylpropylamine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-N’-phenylpropyl-1,2-ethanediamine
- 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
- N-Methyl-3,3-diphenylpropylamine
Uniqueness
N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
919996-45-5 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-(3,3-diphenylpropylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O2/c20-17(19-21)13-18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20) |
InChI Key |
HXSRMWSOMOPCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


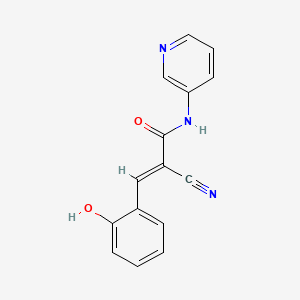
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
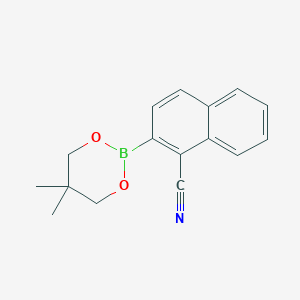
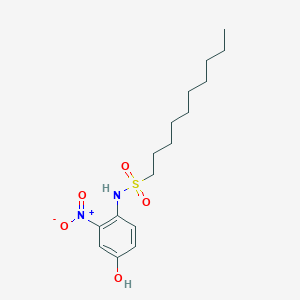
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
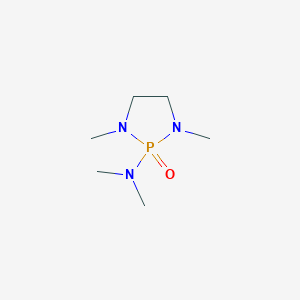
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
